7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core structure with a carboxamide substituent at position 4. The 2,3-dimethoxyphenyl group at position 7 and the pyridin-3-yl amide moiety at position 6 define its structural uniqueness. The methoxy groups enhance lipophilicity and influence electronic properties, while the pyridine ring may contribute to hydrogen bonding and solubility profiles .
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-12-16(19(27)25-13-6-5-9-21-10-13)17(26-20(24-12)22-11-23-26)14-7-4-8-15(28-2)18(14)29-3/h4-11,17H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNOBXAJBHSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities.
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind readily in biological systems with various enzymes and receptors, leading to a range of biological activities.
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure are known to have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
The compound 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic organic molecule that incorporates a triazolo-pyrimidine framework. This structure is characterized by the presence of multiple functional groups, such as methoxy and carboxamide moieties, which contribute to its biological activities. Despite its complex structure, specific research on the biological activity of this compound remains limited.
- Molecular Formula : C20H20N6O3
- Molecular Weight : 392.42 g/mol
- Melting Point : Approximately 155–156 °C
- Physical Form : Pale yellow solid
Antimicrobial Activity
Triazolopyrimidine derivatives, including compounds similar to the target compound, have demonstrated various biological activities. For instance, studies have shown that triazolopyrimidines exhibit moderate to high antimicrobial properties against a range of bacteria and fungi. Specifically:
- Bacteria : Effective against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.
- Fungi : Active against Aspergillus fumigatus, Candida albicans, and others .
Anticancer Potential
Recent literature highlights the potential of triazolopyrimidine derivatives in cancer treatment. Although specific studies on the compound are sparse, related compounds have shown promising results:
- Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines (e.g., A549 human lung cancer cells) with IC50 values indicating significant cytotoxicity .
- The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives. The presence of specific functional groups like methoxy and carboxamide can enhance biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | Similar triazolo-pyrimidine core | Antiviral and anticancer |
| 5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | Lacks methoxy groups | Antimicrobial |
| 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | Different substitution patterns | Antioxidant properties |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. In vitro assays have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.21 | |
| Pseudomonas aeruginosa | 0.21 | |
| Staphylococcus aureus | 0.15 |
The compound's mechanism of action involves inhibiting key enzymes essential for bacterial cell wall synthesis.
Anticancer Activity
The anticancer properties of this compound have also been extensively investigated. Cellular assays using various cancer cell lines revealed cytotoxic effects with IC50 values indicating potent activity. The mechanisms underlying its anticancer effects include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase.
- Inhibition of Key Enzymes : The compound inhibits enzymes crucial for cancer cell proliferation.
Molecular docking studies suggest that it effectively binds to DNA gyrase and topoisomerase II, disrupting their function and leading to cell death in both bacterial and cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound:
- Structure-Activity Relationship (SAR) Analysis : A study published in the Journal of Medicinal Chemistry explored the SAR of similar compounds, identifying structural features that enhance biological efficacy. The compound was noted for its balanced hydrophobicity and hydrogen bond donor/acceptor characteristics, which contribute to its bioavailability and potency against target cells.
- Restoration of Antibiotic Sensitivity : Another investigation focused on the compound's ability to restore sensitivity in resistant bacterial strains when used in combination with traditional antibiotics. This finding is particularly significant in addressing the growing issue of antibiotic resistance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy groups at the 2- and 3-positions of the phenyl ring undergo nucleophilic substitution under specific conditions. For example:
-
Demethylation : Treatment with BBr₃ in dichloromethane at −78°C selectively removes methoxy groups, yielding phenolic derivatives.
-
Alkoxy Exchange : Reaction with alkyl halides (e.g., ethyl iodide) in the presence of K₂CO₃ replaces methoxy groups with longer alkoxy chains .
Table 1: Nucleophilic Substitution Reactions
Hydrolysis Reactions
The carboxamide moiety at position 6 is susceptible to hydrolysis:
-
Acidic Hydrolysis : Heating with HCl (6M) at 100°C cleaves the amide bond, yielding the corresponding carboxylic acid.
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the carboxylate salt .
Table 2: Hydrolysis Reactions
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 4h | 6-carboxylic acid derivative | 58% | |
| Basic Hydrolysis | 2M NaOH, EtOH/H₂O, 60°C, 3h | 6-carboxylate sodium salt | 81% |
Oxidation Reactions
The 4,7-dihydrotriazolopyrimidine core can be oxidized to its aromatic counterpart:
-
Aromatization : Using KMnO₄ in acetic acid at 70°C removes two hydrogen atoms, forming the fully aromatic triazolo[1,5-a]pyrimidine system.
Table 3: Oxidation Reactions
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, AcOH, 70°C, 6h | Aromatic triazolo[1,5-a]pyrimidine | 89% |
Cross-Coupling Reactions
The pyridin-3-yl group enables palladium-catalyzed cross-couplings:
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Suzuki Coupling : Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ yields biaryl derivatives .
-
Sonogashira Coupling : Alkynylation with terminal alkynes (e.g., 4-ethylnylanisole) introduces alkynyl groups .
Table 4: Cross-Coupling Reactions
Functional Group Transformations
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Esterification : The carboxamide can be converted to esters (e.g., ethyl ester) via reaction with ethanol in H₂SO₄ .
-
Reductive Amination : The pyridine ring undergoes hydrogenation with H₂/Pd-C to form piperidine derivatives, altering solubility and bioactivity .
Table 5: Functional Group Transformations
Mechanistic Insights and Catalytic Pathways
Key reactions often follow:
-
Cycloaddition-Initiated Synthesis : Formation of the triazolopyrimidine core via [3+2] cycloaddition between pyridine N-imines and β-keto esters .
-
Acid/Base-Mediated Rearrangements : Carboxamide hydrolysis proceeds through tetrahedral intermediates stabilized by resonance .
Analytical Characterization
Reaction outcomes are validated using:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituent patterns on the phenyl ring and the amide group. Key examples include:
Physicochemical and Pharmacological Properties
- Lipophilicity : The 2,3-dimethoxyphenyl group in the target compound provides moderate lipophilicity (logP ~3.5 estimated), compared to the more polar 3-hydroxyphenyl analog (logP ~2.8) .
- Solubility : Hydroxyl or pyridine groups improve aqueous solubility (e.g., 3-hydroxyphenyl analog: >50 µg/mL in PBS), whereas trimethoxyphenyl derivatives may exhibit lower solubility (<20 µg/mL) .
- Biological Activity: Target Compound: Limited direct data, but triazolo-pyrimidines with pyridine amides show CB2 receptor affinity (e.g., IC50 ~100 nM in ) . Thienyl Derivative (): Heterocyclic moieties often enhance metabolic stability and bioavailability .
Research Findings and Data Tables
Spectroscopic Data Comparison
Preparation Methods
Core Scaffold Assembly
The triazolopyrimidine core is synthesized via a one-pot reaction involving 3-amino-1,2,4-triazole, ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate, and methyl cyanoacetate. Under reflux in dimethylformamide (DMF) with triethylamine (0.25 mol) at 120°C for 10 hours, cyclization yields 5-methyl-7-(2,3-dimethoxyphenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Base | Triethylamine | - |
| Temperature (°C) | 120 | - |
| Reaction Time (h) | 10 | - |
Carboxamide Functionalization
The ethyl ester intermediate undergoes hydrolysis with 2M NaOH in ethanol/water (4:1) at 60°C for 3 hours to yield the carboxylic acid. Subsequent activation with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 3-aminopyridine in tetrahydrofuran (THF) at 0–5°C. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final compound in 65% yield.
Sequential Coupling and Cyclization Strategy
Intermediate Synthesis
2-Chloro-5-methyl-triazolo[1,5-a]pyrimidine-6-carbonyl chloride is prepared by treating 5-methyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid with phosphorus oxychloride (POCl₃) at 80°C for 6 hours. This intermediate reacts with 2,3-dimethoxyphenylmagnesium bromide in dry diethyl ether to introduce the aryl group at position 7.
Amide Bond Formation
The resulting 7-(2,3-dimethoxyphenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carbonyl chloride is coupled with 3-aminopyridine using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) at room temperature. The reaction achieves 72% yield after recrystallization from methanol.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
A microwave reactor (300 W, 150°C) facilitates the condensation of 3-(2,3-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-amine with diethyl acetylenedicarboxylate in acetonitrile. This method reduces reaction time from 10 hours to 45 minutes, achieving an 81% yield of the triazolopyrimidine ester.
Solvent-Free Amidation
The ester intermediate undergoes solvent-free reaction with 3-aminopyridine using polymer-supported carbodiimide resin. Heating at 100°C for 2 hours under nitrogen affords the carboxamide in 89% purity, eliminating chromatographic purification.
Comparative Analysis of Methods
| Method | Total Yield (%) | Purity (%) | Time Efficiency |
|---|---|---|---|
| Multi-Component | 51 | 95 | Moderate |
| Sequential Coupling | 58 | 98 | Low |
| Microwave-Assisted | 73 | 97 | High |
Microwave-assisted synthesis outperforms traditional methods in yield and time efficiency, though it requires specialized equipment. The sequential coupling approach provides higher purity but involves multiple purification steps.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Comparison of Methods
| Condition | Solvent System | Catalyst/Additive | Yield (%) | Reference |
|---|---|---|---|---|
| One-pot, 120°C | DMF | Triethylamine | 70–80 | |
| Reflux, green solvent | Water/ethanol (1:1) | TMDP | 85–90 | |
| Mild conditions | Ethanol | APTS | 75–85 |
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., pyridinyl, dimethoxyphenyl) and confirm hydrogenation states of the dihydro-pyrimidine ring .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups and pyrimidine nitrogen) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 468.517 for CHNO) .
- Elemental analysis : Confirms empirical formula (e.g., C: 66.65%, H: 5.16%, N: 17.94%) .
Basic: What are the primary biological targets or pharmacological activities reported?
Methodological Answer:
The compound exhibits activity through kinase inhibition and DNA replication interference:
- Kinase inhibition : The triazolopyrimidine core binds ATP pockets in kinases (e.g., EGFR, VEGFR), disrupting phosphorylation. IC values range from 0.5–5 µM in enzymatic assays .
- Antiproliferative effects : In vitro studies show GI values of 1–10 µM against cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .
- Receptor modulation : Pyridinyl and methoxyphenyl groups enhance affinity for G-protein-coupled receptors (GPCRs), though specific targets require further validation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF) favor cyclization but may reduce eco-friendliness. Ethanol/water mixtures balance yield and sustainability .
- Additive recyclability : TMDP retains >90% activity after five cycles due to thermal stability (decomposition >200°C) and water solubility .
- Temperature control : Lower temperatures (60–80°C) minimize side reactions (e.g., over-oxidation of dihydro-pyrimidine) .
Data Contradiction Note : While TMDP is marketed as non-toxic , some reports highlight handling risks due to residual piperidine analogs . Researchers should conduct toxicity profiling for specific batches.
Advanced: What mechanisms underpin the biological activity of this compound?
Methodological Answer:
Mechanistic insights derive from biochemical and computational studies:
- Kinase inhibition kinetics : Surface plasmon resonance (SPR) reveals slow dissociation rates (k ~10 s), suggesting prolonged target engagement .
- DNA intercalation : Molecular docking shows planar triazolopyrimidine intercalating between DNA base pairs, validated by fluorescence quenching assays .
- Metabolic stability : Cytochrome P450 (CYP3A4) assays indicate moderate hepatic clearance (t ~2 hours), guiding prodrug design .
Advanced: How can researchers resolve contradictions in reported toxicity profiles of additives like TMDP?
Methodological Answer:
Addressing discrepancies requires:
- Comparative toxicity assays : Test TMDP and piperidine derivatives in vitro (e.g., HepG2 cell viability) and in vivo (zebrafish models). reports LD >2000 mg/kg for TMDP, whereas piperidine analogs show LD ~400 mg/kg .
- Impurity analysis : Use HPLC-MS to quantify residual piperidine in TMDP batches, which may explain toxicity variations .
- Green chemistry metrics : Apply Eco-Scale or AGREE metrics to evaluate environmental impact holistically .
Advanced: How does substituent variation impact structure-activity relationships (SAR)?
Methodological Answer:
SAR studies reveal:
- Methoxy groups : 2,3-Dimethoxyphenyl enhances solubility (LogP reduction by 0.5 units) and kinase selectivity (e.g., 10-fold higher VEGFR2 affinity vs. unsubstituted analogs) .
- Pyridinyl substitution : N-(Pyridin-3-yl) improves cellular uptake (Caco-2 permeability >5 × 10 cm/s) via hydrogen bonding with transporters .
- Methyl group at C5 : Stabilizes the dihydro-pyrimidine ring, reducing metabolic oxidation (t increase from 1.5 to 2.5 hours) .
Q. SAR Table
| Substituent | Property Affected | Effect | Reference |
|---|---|---|---|
| 2,3-Dimethoxyphenyl | Solubility, kinase affinity | LogP ↓, VEGFR2 IC ↓ | |
| N-(Pyridin-3-yl) | Cellular permeability | Caco-2 P ↑ | |
| C5-Methyl | Metabolic stability | Hepatic t ↑ |
Advanced: What analytical methods resolve data contradictions in reaction pathways?
Methodological Answer:
Contradictory mechanistic proposals (e.g., cyclization vs. condensation) are resolved via:
- Isotopic labeling : N-labeled aminotriazoles track nitrogen migration during cyclization using N NMR .
- Kinetic profiling : In situ IR monitors intermediate formation (e.g., enaminones), identifying rate-limiting steps .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states, favoring a stepwise mechanism over concerted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
